molecular formula C20H25N3O3S B2569904 Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- CAS No. 853752-41-7

Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-

Cat. No.: B2569904
CAS No.: 853752-41-7
M. Wt: 387.5
InChI Key: MYSUTBMFRUNSQE-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- is a complex organic compound known for its significant applications in medicinal chemistry. This compound features a piperazine ring substituted with a sulfonyl group and a dimethylphenyl group, making it a versatile molecule in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 3,5-dimethylbenzene is alkylated using an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the sulfonylated piperazine derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Hydroxylated derivatives of the dimethylphenyl group.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

Biologically, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of significant interest.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group may inhibit certain enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[4-(1,1-dimethylethyl)phenyl]-
  • Acetamide, N-(2,6-dimethylphenyl)-
  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-

Uniqueness

Compared to similar compounds, Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- stands out due to its unique combination of a piperazine ring and a sulfonyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-[4-(3,5-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-12-16(2)14-19(13-15)22-8-10-23(11-9-22)27(25,26)20-6-4-18(5-7-20)21-17(3)24/h4-7,12-14H,8-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSUTBMFRUNSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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